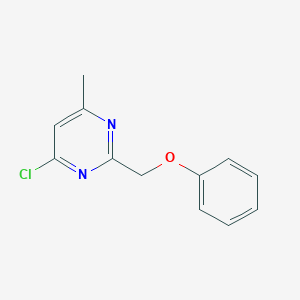![molecular formula C15H17N3 B15358821 1-benzyl-6-methyl-3,4-dihydro-2H-pyrido[2,3-b]pyrazine](/img/structure/B15358821.png)
1-benzyl-6-methyl-3,4-dihydro-2H-pyrido[2,3-b]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-6-methyl-3,4-dihydro-2H-pyrido[2,3-b]pyrazine is a complex organic compound belonging to the class of pyrido[2,3-b]pyrazine derivatives. This compound features a benzyl group attached to the nitrogen atom of a pyrido[2,3-b]pyrazine ring, with a methyl group at the 6th position. It is a notable molecule in the field of medicinal chemistry due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-6-methyl-3,4-dihydro-2H-pyrido[2,3-b]pyrazine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors, such as 1-benzyl-6-methyl-pyridin-2-amine, under acidic conditions. The reaction may require the use of strong acids like hydrochloric acid or sulfuric acid to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of solvent, temperature, and reaction time are optimized to maximize yield and purity. Purification steps, such as recrystallization or column chromatography, are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Benzyl-6-methyl-3,4-dihydro-2H-pyrido[2,3-b]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyrazine positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or halides can be used, often in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation Products: Oxidized derivatives, such as this compound-2-one.
Reduction Products: Reduced analogs, such as this compound-2-amine.
Substitution Products: Substituted derivatives, such as 1-(halobenzyl)-6-methyl-3,4-dihydro-2H-pyrido[2,3-b]pyrazine.
Applications De Recherche Scientifique
1-Benzyl-6-methyl-3,4-dihydro-2H-pyrido[2,3-b]pyrazine has shown promise in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound exhibits biological activities, such as antimicrobial, anti-inflammatory, and antioxidant properties.
Medicine: It has potential therapeutic applications, including anticancer and antiviral activities.
Industry: It is used in the development of new pharmaceuticals and organic materials.
Mécanisme D'action
The mechanism by which 1-benzyl-6-methyl-3,4-dihydro-2H-pyrido[2,3-b]pyrazine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of certain kinases or enzymes involved in cell proliferation and apoptosis.
Comparaison Avec Des Composés Similaires
1-Benzyl-6-methyl-3,4-dihydro-2H-pyrido[2,3-b]pyrazine is compared with other similar compounds, such as:
Indole Derivatives: These compounds share structural similarities and exhibit similar biological activities.
Pyrrolopyrazine Derivatives: These compounds also contain nitrogen-containing heterocycles and have been studied for their biological activities.
Uniqueness: this compound stands out due to its specific structural features and potential applications in medicinal chemistry. Its unique combination of a benzyl group and a methylated pyrido[2,3-b]pyrazine ring contributes to its distinct biological activities and synthetic utility.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its synthesis, chemical reactivity, and biological activities make it a valuable molecule in the field of organic chemistry and pharmaceutical development.
Propriétés
Formule moléculaire |
C15H17N3 |
|---|---|
Poids moléculaire |
239.32 g/mol |
Nom IUPAC |
1-benzyl-6-methyl-3,4-dihydro-2H-pyrido[2,3-b]pyrazine |
InChI |
InChI=1S/C15H17N3/c1-12-7-8-14-15(17-12)16-9-10-18(14)11-13-5-3-2-4-6-13/h2-8H,9-11H2,1H3,(H,16,17) |
Clé InChI |
UEELFLMDMFDVGV-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(C=C1)N(CCN2)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Cyclohexanamine;2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-methylpentanoic acid](/img/structure/B15358752.png)




![4-Chloro-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]butan-1-one](/img/structure/B15358790.png)
![1-ethyl-9H-pyrano[3,4-b]indol-3-one](/img/structure/B15358796.png)

![2-Thieno[3,2-b]pyridin-5-yl-ethylamine](/img/structure/B15358807.png)

